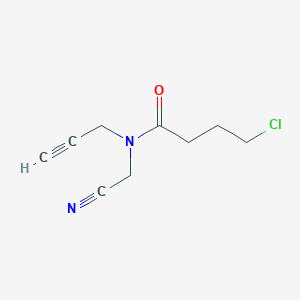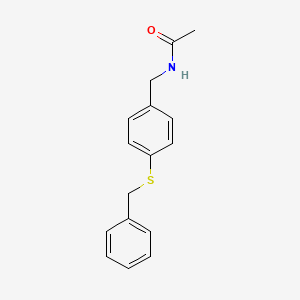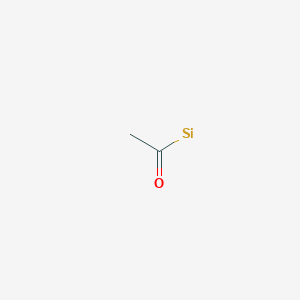
Acetylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Silylethan-1-one is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethyl group and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Silylethan-1-one can be synthesized through several methods, including the silylation of carbonyl compounds. One common approach involves the reaction of an enolizable carbonyl compound with a triorganosilane in the presence of a catalyst. For example, a tethered ruthenium complex can catalyze the dehydrogenative coupling between enolizable carbonyl compounds and triorganosilanes .
Industrial Production Methods: Industrial production of 1-Silylethan-1-one typically involves large-scale silylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of ionic liquids and N-heterocyclic carbenes as catalysts has been explored to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Silylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert 1-Silylethan-1-one to silyl ethers or alcohols.
Substitution: The silicon atom in 1-Silylethan-1-one can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silyl ethers and alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1-Silylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to investigate its potential as a component in pharmaceuticals, particularly in the development of silicon-based drugs.
Mechanism of Action
The mechanism of action of 1-Silylethan-1-one involves its ability to form stable bonds with various substrates through its silicon atom. The silicon atom can undergo nucleophilic attack, leading to the formation of new bonds and the release of byproducts such as hydrogen gas. This reactivity is exploited in various synthetic applications, including the formation of silyl ethers and other organosilicon compounds .
Comparison with Similar Compounds
Trimethylsilyl Ethyl Ketone: Similar in structure but with different reactivity due to the presence of three methyl groups on the silicon atom.
Triethylsilyl Ethyl Ketone: Contains three ethyl groups on the silicon atom, leading to different steric and electronic properties.
Silyl Enol Ethers: These compounds have a similar silicon-oxygen bond but differ in the presence of an enolate group.
Uniqueness: 1-Silylethan-1-one is unique due to its specific combination of a silicon atom bonded to an ethyl group and a carbonyl group. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C2H3OSi |
|---|---|
Molecular Weight |
71.13 g/mol |
InChI |
InChI=1S/C2H3OSi/c1-2(3)4/h1H3 |
InChI Key |
VTAFVPRBZJEEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


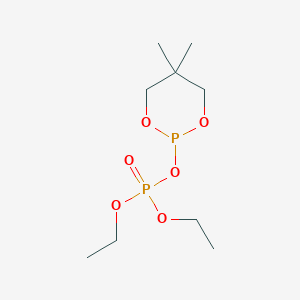
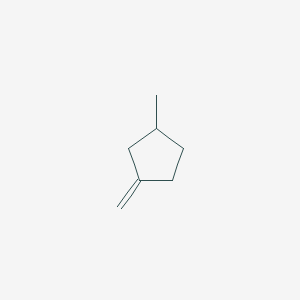
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
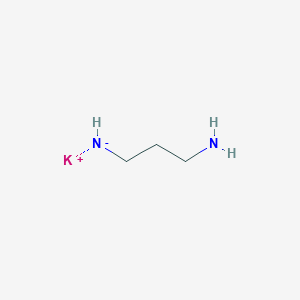
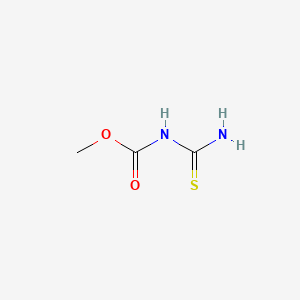
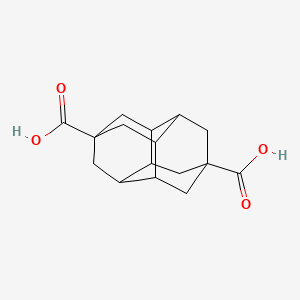
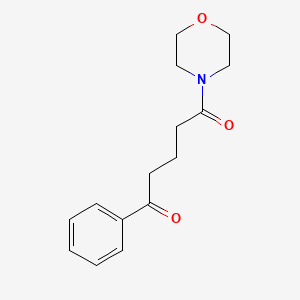
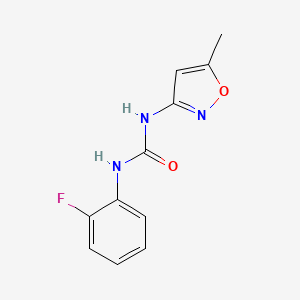
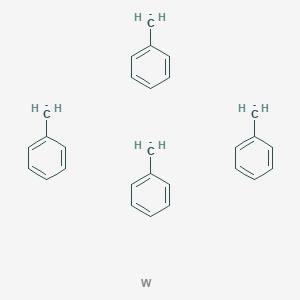
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

